![molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2](/img/structure/B54771.png)

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

Übersicht

Beschreibung

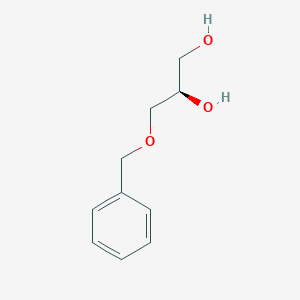

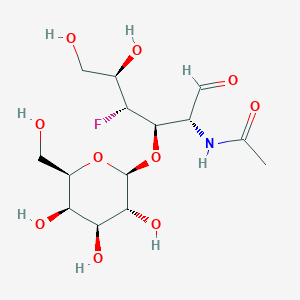

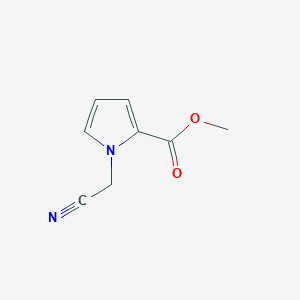

“[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate” belongs to the class of organic compounds known as lysophosphatidylglycerols . These are glycerophosphoglycerols (molecules containing a glycerol moiety attached to the phosphate group linked to a glycerol) in which only one fatty acid is bonded to the 1-glycerol moiety (through an ester linkage) .

Molecular Structure Analysis

The molecular formula of the compound is C47H77O8P. The compound has a molecular weight of 801.1 g/mol. The structure is complex and involves a glycerol moiety attached to a phosphate group linked to another glycerol .Wissenschaftliche Forschungsanwendungen

Bioactivity and Antioxidant Properties

Research into hexadecanoic acid has revealed its significant bioactivity. A study by Panggua et al. (2016) focused on hexadecanoic acid's toxicity and antioxidant activity, using Artemia salina Leach for toxicity testing. Their findings indicated high toxicity in hexadecanoic acid.

Synthesis Techniques

Advances in synthesis techniques have been explored. For instance, Tulloch (1982) described the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, highlighting methods for obtaining these compounds with high isotopic and optical purity.

Environmental Impact and Detection

Investigations into the environmental impact of similar compounds have been conducted. Stapleton et al. (2008) studied alternate brominated flame retardant chemicals, including hexadecanoic acid derivatives, in house dust, emphasizing their increasing presence in indoor environments.

Applications in Coating Materials

The use of related compounds in coating materials for nerve agent sensors was explored by Bhadury et al. (2005), who synthesized a monomer and its hybrid organic/inorganic siloxane polymer for this purpose.

Pharmaceutical Applications

In the realm of pharmaceuticals, Tripathi and Kumar (2012) detailed a method to synthesize a key chiral building block for anti-tumor and anti-obesity agents, demonstrating the pharmaceutical potential of hexadecanoic acid derivatives.

Phytochemical Screening

Hexadecanoic acid has been identified in phytochemical screenings. Arora and Kumar (2018) discovered hexadecanoic acid among other compounds in the plant Cenchrus biflorus Roxb, contributing to herbal drug research.

Ion-Selective Properties

The ion-selective properties of related compounds were analyzed by Krivorot’ko et al. (2016), who synthesized hexadentate phosphoryl podands, providing insights into their potential for ion-selectivity.

Aerobic Biotransformation

The aerobic biotransformation of polybrominated diphenyl ethers, related to hexadecanoic acid, was investigated by Robrock et al. (2009), shedding light on their environmental fate.

Estrogenic Potency

Research by Meerts et al. (2001) assessed the estrogenic potency of polybrominated diphenyl ethers and their hydroxylated forms, including compounds structurally similar to hexadecanoic acid.

Eigenschaften

IUPAC Name |

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTOUWPJZGEUQR-GWHBCOKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585135 | |

| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |

CAS RN |

58530-78-2 | |

| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)